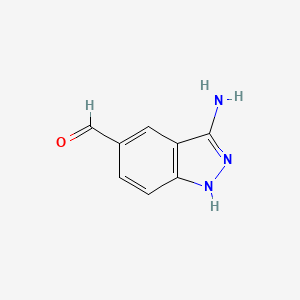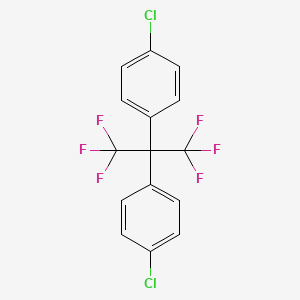
2,2-bis(p-chlorophenyl)hexafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) is an organofluorine compound characterized by the presence of hexafluoropropane and chlorobenzene groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) typically involves the reaction of 1,1,1,3,3,3-hexafluoropropane with 4-chlorobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The hexafluoropropane group can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) involves its interaction with specific molecular targets. The hexafluoropropane group can interact with various enzymes and receptors, modulating their activity. The chlorobenzene groups can participate in binding interactions with proteins and other biomolecules, affecting their function.
Comparación Con Compuestos Similares
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoropropane: Known for its use as a refrigerant and fire suppressant.
4-Chlorobenzene: A simple aromatic compound used in various chemical syntheses.
The uniqueness of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) lies in its combination of hexafluoropropane and chlorobenzene groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
88964-96-9 |
|---|---|
Fórmula molecular |
C15H8Cl2F6 |
Peso molecular |
373.1 g/mol |
Nombre IUPAC |
1-chloro-4-[2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C15H8Cl2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H |
Clave InChI |
RXMGEHVYVGPSSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
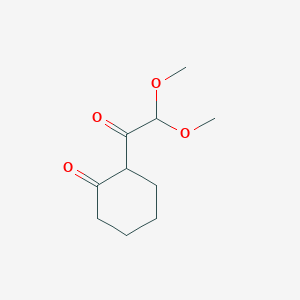
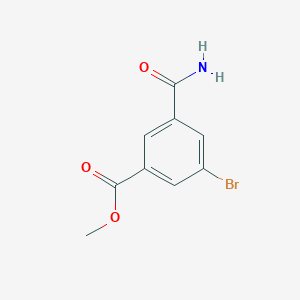
![3-Methyl-3-[(4-methylbenzene-1-sulfonyl)methyl]oxetane](/img/structure/B8579868.png)
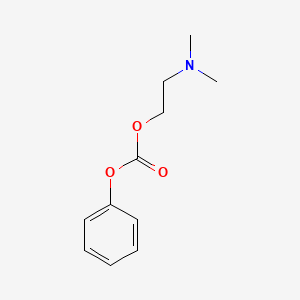
![2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B8579871.png)
![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)
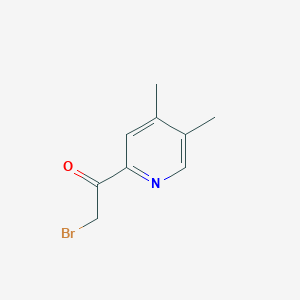
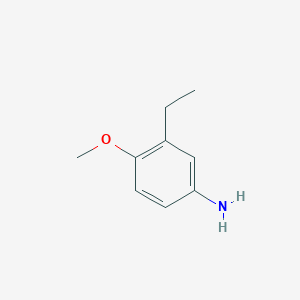
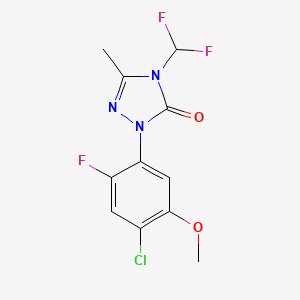
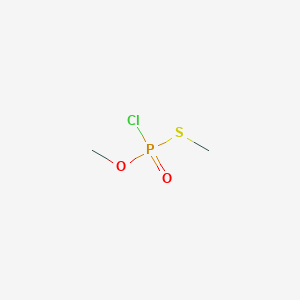
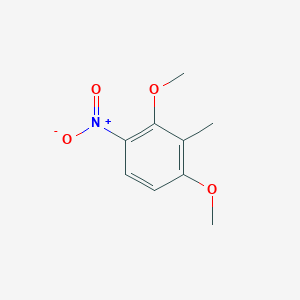

![1-[1-(4-Chlorophenyl)cyclobutyl]-2-methoxyethanone](/img/structure/B8579937.png)
